![molecular formula C11H8ClNO3S B12898061 2-{[(4-Chlorophenyl)sulfanyl]methyl}-5-nitrofuran CAS No. 61266-74-8](/img/structure/B12898061.png)
2-{[(4-Chlorophenyl)sulfanyl]methyl}-5-nitrofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(((4-Chlorophenyl)thio)methyl)-5-nitrofuran is an organic compound that features a furan ring substituted with a nitro group and a chlorophenylthio methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Chlorophenyl)thio)methyl)-5-nitrofuran typically involves the reaction of 4-chlorobenzenethiol with 5-nitrofurfural under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(((4-Chlorophenyl)thio)methyl)-5-nitrofuran may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
2-(((4-Chlorophenyl)thio)methyl)-5-nitrofuran can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chlorophenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(((4-Chlorophenyl)thio)methyl)-5-nitrofuran involves its interaction with biological targets, leading to the disruption of cellular processes. The nitro group can undergo reduction within the cell, generating reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. This mechanism is similar to that of other nitrofuran derivatives, which are known for their antimicrobial activity.
相似化合物的比较
Similar Compounds
2-(((4-Bromophenyl)thio)methyl)-5-nitrofuran: Similar structure but with a bromine atom instead of chlorine.
2-(((4-Methylphenyl)thio)methyl)-5-nitrofuran: Similar structure but with a methyl group instead of chlorine.
2-(((4-Fluorophenyl)thio)methyl)-5-nitrofuran: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
2-(((4-Chlorophenyl)thio)methyl)-5-nitrofuran is unique due to the presence of the chlorophenylthio group, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with cellular targets.
属性
CAS 编号 |
61266-74-8 |
|---|---|
分子式 |
C11H8ClNO3S |
分子量 |
269.70 g/mol |
IUPAC 名称 |
2-[(4-chlorophenyl)sulfanylmethyl]-5-nitrofuran |
InChI |
InChI=1S/C11H8ClNO3S/c12-8-1-4-10(5-2-8)17-7-9-3-6-11(16-9)13(14)15/h1-6H,7H2 |
InChI 键 |
SLUTUIXTJSTATI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1SCC2=CC=C(O2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


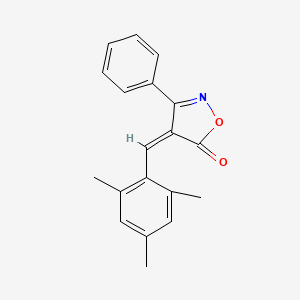
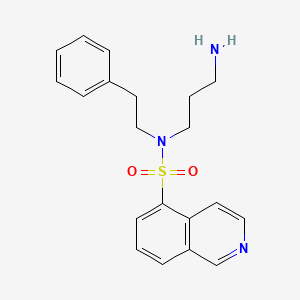
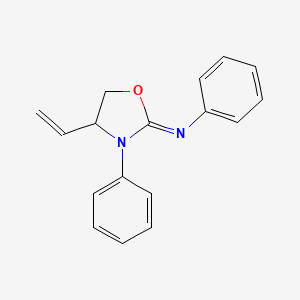

![Ethyl 2-methyl-2H-pyrrolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12897999.png)
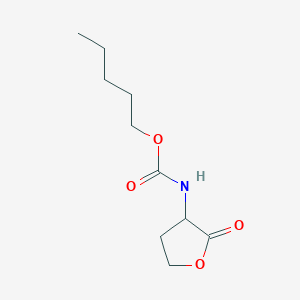
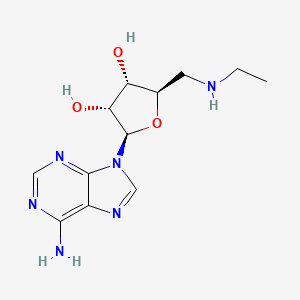
![7-Methyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B12898023.png)
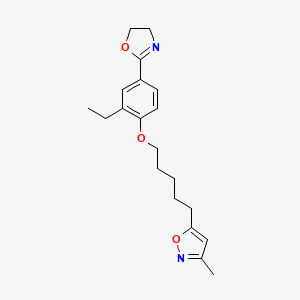
![N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12898034.png)
![N-[3-(3-Ethylpent-1-en-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B12898039.png)

![(Z)-2-(But-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B12898054.png)
![1,2,3-Trimethoxydibenzo[b,d]furan](/img/structure/B12898055.png)
